Benzyl 2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Benzyl 2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex polyheterocyclic compound. It is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, a thiophene ring, and various functional groups such as benzylidene and carboxylate. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
The synthesis of Benzyl 2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multicomponent reactions (MCRs). One common method is the Ugi-Zhu three-component reaction, which is coupled with a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process . This synthesis is usually carried out in toluene as the solvent, with ytterbium (III) triflate as the Lewis acid catalyst, and microwave-dielectric heating to increase the overall yield and reduce reaction time .
Chemical Reactions Analysis
Benzyl 2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene or thiophene rings, using reagents like halogens or alkylating agents.
Cyclization: The compound can undergo cyclization reactions to form more complex polycyclic structures.
Scientific Research Applications
Benzyl 2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: It is used in studies related to enzyme inhibition and receptor modulation.
Mechanism of Action
The mechanism of action of Benzyl 2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or modulate receptor activity, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other thiazolo[3,2-a]pyrimidine derivatives and thiophene-based molecules. Compared to these compounds, Benzyl 2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific functional groups and the combination of benzylidene and thiophene rings
Biological Activity
Benzyl 2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic properties.
Chemical Structure and Properties
The compound features a thiazolo-pyrimidine core structure with several functional groups that enhance its biological activity. Its molecular formula is C28H24N2O5S2 with a molecular weight of 532.6 g/mol. The presence of both methoxy and thiophene groups contributes to its diverse chemical properties.
1. Antimicrobial Activity
Research indicates that derivatives of thiazolo-pyrimidine, including this compound, exhibit significant antimicrobial activity against various bacterial and fungal strains. A study demonstrated that related thiazolo-pyrimidine compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.06 to 0.24 μg/mL .
Microorganism | MIC (μg/mL) | Reference Compound |
---|---|---|
Staphylococcus aureus | 0.06 | Ampicillin |
Escherichia coli | 0.12 | Ampicillin |
Candida albicans | 4.01 | Fluconazole |
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit cyclooxygenase enzymes (COX-I and COX-II), which are key players in the inflammatory process. The IC50 values for COX-II inhibition ranged from 0.52 to 22.25 μM, indicating moderate to strong inhibitory effects compared to standard anti-inflammatory drugs like Celecoxib .
3. Cytotoxicity
Cytotoxicity assays have indicated that this compound exhibits selective cytotoxic effects against certain cancer cell lines. In particular, it has shown promising results in inhibiting the growth of HeLa and MCF-7 cells, with IC50 values suggesting significant potential for further development as an anticancer agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Methoxy Groups : The presence of methoxy groups enhances lipophilicity and improves interaction with biological targets.
- Thiazole and Pyrimidine Rings : These rings are crucial for the compound's antimicrobial and anticancer activities due to their ability to interact with various enzymes and receptors.
Case Studies
- Antimicrobial Efficacy : A study conducted on several thiazolo-pyrimidine derivatives found that those with electron-withdrawing groups exhibited improved antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Inhibition of COX Enzymes : Research has shown that modifications in the aromatic rings significantly affect COX-II selectivity and anti-inflammatory potency, suggesting a pathway for optimizing this compound's therapeutic profile .
Properties
CAS No. |
617696-93-2 |
---|---|
Molecular Formula |
C28H24N2O5S2 |
Molecular Weight |
532.6 g/mol |
IUPAC Name |
benzyl (2E)-2-[(2,3-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H24N2O5S2/c1-17-23(27(32)35-16-18-9-5-4-6-10-18)24(21-13-8-14-36-21)30-26(31)22(37-28(30)29-17)15-19-11-7-12-20(33-2)25(19)34-3/h4-15,24H,16H2,1-3H3/b22-15+ |
InChI Key |
BGIUXRQFCNLYBG-PXLXIMEGSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=C(C(=CC=C3)OC)OC)/SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=C(C(=CC=C3)OC)OC)SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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